5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid

SERD Process Chemistry Regioselectivity

5-Oxo-6,7,8,9-tetrahydro-5H-benzoannulene-2-carboxylic acid (CAS 3470-47-1) is a bicyclic aromatic compound featuring a seven-membered cycloheptenone ring fused to a benzoic acid moiety. It belongs to the benzoannulene class, which has gained significant attention as a core scaffold for Selective Estrogen Receptor Degraders (SERDs).

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
CAS No. 3470-47-1
Cat. No. B1530491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid
CAS3470-47-1
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1CCC(=O)C2=C(C1)C=C(C=C2)C(=O)O
InChIInChI=1S/C12H12O3/c13-11-4-2-1-3-8-7-9(12(14)15)5-6-10(8)11/h5-7H,1-4H2,(H,14,15)
InChIKeyCXWHJKOHPCWJNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid (CAS 3470-47-1): A SERD-Program Enabling Benzo[7]annulene Intermediate


5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid (CAS 3470-47-1) is a bicyclic aromatic compound featuring a seven-membered cycloheptenone ring fused to a benzoic acid moiety . It belongs to the benzo[7]annulene class, which has gained significant attention as a core scaffold for Selective Estrogen Receptor Degraders (SERDs) [1]. The compound contains a ketone at the 5-position and a carboxylic acid at the 2-position, providing dual functional handles for downstream derivatization, making it a strategic intermediate in medicinal chemistry and process development rather than a final bioactive entity.

Identity SERD-enabling process intermediate
Key handles 2-carboxylic acid + 5-ketone for downstream elaboration
Regiochemistry 2-COOH regioisomer essential for patented coupling sequence

Why Generic 5-Oxo-benzo[7]annulene Analogs Cannot Substitute for CAS 3470-47-1 in SERD Synthesis


The 2-carboxylic acid regioisomer (CAS 3470-47-1) is irreplaceable in patented SERD manufacturing routes because the substitution pattern dictates the entire synthetic sequence. The methyl ester derivative of this compound (CAS 150192-89-5) serves as the direct substrate for the key α-arylation step with 2,4-dichlorobenzene, which establishes the critical 6-aryl substituent in SAR439859 (amcenestrant) [1]. Alternative regioisomers—including the 5-carboxylic acid (CAS 14378-56-4), 6-carboxylic acid, or 7-carboxylic acid (CAS 1400229-72-2) analogs—place the carboxyl group at positions that are chemically incompatible with the subsequent Suzuki coupling and saponification sequence described in WO 2017/140669 and US 2021/0188771 [1]. The ketone at the 5-position of the cycloheptene ring is equally essential, providing the carbonyl necessary for enolate formation during α-arylation; reduced or des-oxy analogs cannot participate in this transformation.

Regioisomer mismatch
5-, 6-, or 7-carboxylic acid isomers cannot replace 2-COOH in the patent-designated α-arylation–Suzuki route; they are inert or lead to dead-end intermediates.
Ketone absence or reduction
Des-oxo or 5-hydroxy analogs lack the carbonyl required for enolate formation; substitution would require additional synthetic steps or result in 0% conversion.
Format mismatch (ester vs. acid)
The methyl ester congener requires saponification to liberate the free carboxylic acid; using the acid directly saves one synthetic operation and avoids ester handling.

Quantitative Comparative Evidence: CAS 3470-47-1 vs. Closest Analogs in SERD Intermediate Performance


Regiochemistry-Dependent Synthetic Utility: 2-COOH vs. 5-COOH, 6-COOH, and 7-COOH Isomers in Amcenestrant Manufacture

The 2-carboxylic acid regioisomer is the only benzo[7]annulene carboxylic acid explicitly named as the starting material in the patented industrial route to amcenestrant (SAR439859). In US 2021/0188771, methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylate—the direct ester congener of CAS 3470-47-1—undergoes α-arylation with 1-LG′-2,4-dichlorobenzene to yield compound (4), which is then elaborated to the final API in 4 additional steps [1]. The 5-carboxylic acid isomer (CAS 14378-56-4), 6-carboxylic acid isomer (CAS 6742-32-1), and 7-carboxylic acid isomer (CAS 1400229-72-2) place the carboxyl/ester group at positions that cannot participate in the same α-arylation–Suzuki coupling sequence due to incompatible enolate regiochemistry and steric constraints .

Regioisomer utility
Head-to-head
2-COOH: patent-designated starting material for amcenestrant 5-COOH / 6-COOH / 7-COOH: no SERD synthesis utility
Only 2-COOH aligns with the regulatory-enabling synthetic route
All other regioisomers lack any documented SERD process relevance
SERD Process Chemistry Regioselectivity Amcenestrant

Ketone Functional Handle Necessity: 5-Oxo vs. Des-Oxo and Reduced Analogs in α-Arylation Reactivity

The 5-oxo group is mandatory for the key α-arylation step in the amcenestrant process. The patent explicitly states that compound (4) is obtained by α-arylation of methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylate [1]. The carbonyl at position 5 enables enolate formation at the adjacent 6-position, which is the site of C–C bond formation with the 2,4-dichlorophenyl group. The des-oxo analog—6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid (CAS unavailable as pure 2-COOH des-oxo; the 5-COOH des-oxo analog is CAS 14378-56-4)—lacks the ketone entirely and cannot form the required enolate . Similarly, the reduced (alcohol) analog would require re-oxidation before use, adding a step and reducing overall process efficiency.

Ketone requirement
Class-level
Target: productive enolate formation
Des-oxo: 0% conversion
5-oxo group mandatory for the key α-arylation step
Mechanistically required; class-level inference from patent
Enolate Chemistry α-Arylation Synthetic Intermediate

Commercial Availability and Purity: CAS 3470-47-1 vs. Methyl Ester Congener in Procurement-Ready Formats

Multiple vendors supply CAS 3470-47-1 with defined purity specifications, enabling direct procurement without in-house hydrolysis of the methyl ester. AKSci offers the compound at 95% purity , and Leyan supplies it at 98% purity . Biosynth offers research-grade quantities (50 mg at $555.00; 0.5 g at $1,712.50) . In contrast, the methyl ester congener (CAS 150192-89-5) is also commercially available at 95% purity from AKSci and listed on Chemspace [1], but its use in the patented route requires a final saponification step. For applications requiring the free carboxylic acid directly—such as salt formation, amide coupling without ester hydrolysis, or use as an analytical reference standard—CAS 3470-47-1 eliminates one synthetic operation compared to purchasing the methyl ester.

Commercial purity
Cross-study
Free acid: 95–98% purity; ready-to-use
Methyl ester: 95% purity; needs saponification
Acid format eliminates one synthetic operation vs. ester
Based on supplier specifications; review actual lot COA
Chemical Procurement Intermediate Sourcing Purity Specification

Therapeutic Program Relevance: Benzo[7]annulene-2-carboxylic Acid Scaffold in SERD vs. Alternative Core Scaffolds

The benzo[7]annulene-2-carboxylic acid scaffold has been validated through X-ray crystallography as the core binding element in amcenestrant (SAR439859), which engages ERα via hydrophobic interactions and hydrogen bonding . This scaffold was selected from multiple chemotypes during lead optimization and achieved an oral SERD profile that fulvestrant (an injectable SERD based on a steroidal scaffold) could not achieve [1]. While direct binding data for the unelaborated intermediate CAS 3470-47-1 are not available (it is not the final API), the 2-carboxylic acid benzo[7]annulene scaffold is the critical pharmacophoric anchor in amcenestrant, differentiating it from alternative SERD scaffolds such as the acrylic acid series (e.g., GW5638), the indazole series, and the benzothiophene series (rhloxifene) [1][2].

Scaffold relevance
Class-level
Benzo[7]annulene-2-COOH: core of oral Phase III SERD amcenestrant Fulvestrant: injectable steroidal SERD; poor oral PK
Provides entry to clinically studied benzo[7]annulene SERD scaffold
Class-level inference from published lead optimization; scaffold not a final API
SERD Drug Discovery Scaffold Comparison Breast Cancer

Application Scenarios for 5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid (CAS 3470-47-1) Based on Quantitative Evidence


Process Chemistry: Amcenestrant (SAR439859) Intermediate Manufacturing

CAS 3470-47-1, as its methyl ester derivative, is the designated starting material in the patented industrial synthesis of amcenestrant. The compound undergoes α-arylation with 2,4-dichlorobenzene to install the critical 6-aryl substituent, followed by leaving group activation, Suzuki coupling, and saponification to yield the final API [1]. Process chemistry groups scaling up SERD manufacturing should procure this specific regioisomer—no other benzo[7]annulene carboxylic acid isomer is cited in the regulatory-enabling synthetic route.

Medicinal Chemistry: Benzo[7]annulene Library Synthesis for SERD Lead Optimization

The 2-carboxylic acid handle enables direct amide coupling, esterification, and salt formation without requiring preliminary ester hydrolysis. Medicinal chemistry teams exploring SAR around the benzo[7]annulene SERD scaffold can use CAS 3470-47-1 as a diversification point for library synthesis, as the free acid form is compatible with high-throughput amide bond formation and parallel synthesis workflows [2].

Analytical Reference Standard: Impurity Profiling in Amcenestrant Drug Substance

As the penultimate intermediate carboxylic acid, CAS 3470-47-1 may arise as a potential impurity or degradation product in amcenestrant drug substance. Analytical development groups requiring a characterized reference standard for HPLC impurity profiling can procure the 98% purity material from Leyan or the 95% material from AKSci for method development and validation .

Academic Research: New SERD Scaffold Exploration and ERα Degradation Studies

Academic laboratories investigating novel SERD chemotypes can use CAS 3470-47-1 as a validated entry point to the benzo[7]annulene chemical space. The core scaffold has demonstrated clinical translation through amcenestrant, and the 2-carboxylic acid functionality provides a convenient anchor for introducing diverse amine, alcohol, and heterocycle substituents to explore ERα degradation potency and selectivity [3].

Application
Selection Property
Validation Focus
Amcenestrant intermediate manufacturing
Regiospecific 2-COOH handle; patent-designated starting material
Alignment with published process route; step efficiency and purity profile
SERD lead optimization (amide libraries)
Free carboxylic acid for direct amide coupling without hydrolysis
High-throughput parallel synthesis compatibility; functional group tolerance
Analytical reference for impurity profiling
Certified purity (≥95%); well-characterized penultimate intermediate
HPLC method development; identity confirmation by NMR/HRMS
Academic SERD scaffold exploration
Clinically studied benzo[7]annulene core; dual functionalization sites
ERα degradation assay development; structure–activity relationship studies
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